molecular formula C7H9N3OS B2442948 N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448035-56-0

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2442948
CAS No.: 1448035-56-0
M. Wt: 183.23
InChI Key: VPQZTGGHCGUZSZ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . This compound has been investigated for its antifungal activity .


Synthesis Analysis

The synthesis of “this compound” involves several steps. A series of 4-methyl-N-(5-substituted-1, 3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide were synthesized and their chemical structures were confirmed by 1 H NMR, FTIR, MS, and elemental analysis . Another study reported the synthesis of new 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Agricultural Applications

Pyrazole derivatives as photosynthetic electron transport inhibitors have been synthesized and evaluated for their potential as herbicides. These compounds, including those related to thiadiazole, were found to inhibit photosynthetic electron transport in spinach chloroplasts, with some showing inhibitory properties comparable to commercial herbicides. This suggests a possible application of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide in developing new agrochemicals (Vicentini et al., 2005).

Medical Applications

Anticancer activity has been a significant area of research for thiadiazole derivatives. For instance, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating potent activity against Hepatocellular carcinoma cell lines. This opens up potential research avenues for this compound in cancer treatment research (Gomha et al., 2017).

Synthetic Chemistry

The synthesis of heterocyclic derivatives incorporating thiadiazole moieties, such as those derived from cyclopropane dicarboxylic acid, showcases the versatility of thiadiazole compounds in synthetic organic chemistry. These processes lead to the creation of various derivatives, including those with potential medicinal applications, thus highlighting a possible synthetic utility for this compound in creating new chemical entities (Sharba et al., 2005).

Future Directions

The future directions for the study of “N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” could include further investigation of its biological activities, such as its potential anticancer properties . Additionally, more research could be done to explore its synthesis and chemical reactions .

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Cellular Effects

Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Temporal Effects in Laboratory Settings

Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .

Dosage Effects in Animal Models

Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .

Metabolic Pathways

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Transport and Distribution

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Subcellular Localization

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Properties

IUPAC Name

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQZTGGHCGUZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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